molecular formula C12H15FN2 B8377212 2-tert-butyl-4-fluoro-1H-indol-5-amine

2-tert-butyl-4-fluoro-1H-indol-5-amine

Cat. No.: B8377212
M. Wt: 206.26 g/mol
InChI Key: KUCYOKNWVBBGQS-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-fluoro-1H-indol-5-amine is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 4, and an amine group at position 5 of the indole ring. The indole scaffold is pharmacologically significant due to its role in modulating biological targets, such as serotonin receptors and kinase enzymes .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-tert-butyl-4-fluoro-1H-indol-5-amine

InChI

InChI=1S/C12H15FN2/c1-12(2,3)10-6-7-9(15-10)5-4-8(14)11(7)13/h4-6,15H,14H2,1-3H3

InChI Key

KUCYOKNWVBBGQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile
2-tert-Butyl-4-fluoro-1H-indol-5-amine* C₁₂H₁₅FN₂ ~206.26 2-tert-butyl, 4-fluoro, 5-amine Not reported
2-tert-Butyl-7-fluoro-1H-indol-5-amine C₁₂H₁₅FN₂ 206.26 2-tert-butyl, 7-fluoro, 5-amine No data
5-(tert-Butyl)-[1,1'-biphenyl]-2-amine C₁₆H₁₉N 225.33 Biphenyl, tert-butyl Acute Toxicity Category 4

Table 2: Pharmacologically Relevant Indole Derivatives

Compound Name (Patent Examples) Molecular Weight (g/mol) Unique Features Potential Applications
(4-tert-Butyl-phenyl)-...-amine 425.4 Trifluoromethyl-imidazole, pyridine Kinase inhibition, oncology
1-[(4-tert-Butylphenyl)methyl]-...amine 280.41 Benzyl-dihydroindole CNS disorders (speculative)

Research Findings and Implications

  • Fluorine Position Matters : The 4-fluoro isomer (target compound) may exhibit distinct electronic effects compared to the 7-fluoro analog, influencing receptor binding and metabolic pathways .
  • Safety Considerations : tert-Butyl amines often require caution due to acute toxicity risks, as seen in biphenyl derivatives .
  • Complex Derivatives Show Promise : Patent compounds with trifluoromethyl and heterocyclic extensions demonstrate enhanced pharmacological profiles, suggesting avenues for optimizing the target compound .

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